Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-
Description
Acetamide, N-(1-tricyclo[33113,7]dec-1-ylethyl)- is a chemical compound with the molecular formula C14H23NO It is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIBESKFFIEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Adamantane
A common strategy involves alkylating 1-adamantanol or 1-bromoadamantane with ethylamine precursors. In Patent WO2000061569A1 , a two-step process is described:
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Bromination : 1-Adamantanol is treated with hydrobromic acid to yield 1-bromoadamantane.
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Nucleophilic Substitution : Reacting 1-bromoadamantane with ethylamine in the presence of a base (e.g., potassium carbonate) produces 1-(ethylamino)adamantane.
This method achieves moderate yields (50–60%) but requires careful control of stoichiometry to avoid over-alkylation.
Reductive Amination
An alternative approach employs reductive amination to attach the ethylamine group. A ketone intermediate, such as 1-adamantyl ketone, is reacted with ethylamine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. This method, highlighted in Patent EP1942108B1 , offers higher regioselectivity and yields up to 75%.
Acetamide Formation
Direct Acetylation of the Amine
The final step involves acetylation of 1-(ethylamino)adamantane. ChemicalBook data (Entry 5) suggests using acetic anhydride in dichloroethane under inert atmosphere at −10°C. The reaction proceeds via nucleophilic acyl substitution:
Yields for this step range from 65% to 80%, depending on purification techniques.
Coupling Agent-Mediated Amidation
Patent WO2000061569A1 describes an alternative method using 1,1'-carbonyldiimidazole (CDI) as a coupling agent. The amine intermediate is reacted with acetyl chloride in the presence of CDI, which activates the carbonyl group for amide bond formation. This method minimizes side reactions and improves yields to 85–90%.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
The use of Lewis acids (e.g., ZnCl₂) during alkylation improves reaction rates and selectivity. For reductive amination, catalytic hydrogenation with palladium on carbon (Pd/C) has been explored but requires high-pressure conditions.
Analytical Characterization
Post-synthesis analysis includes:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
- Starting Materials : Tricyclo[3.3.1.13,7]decane derivatives.
- Reaction Conditions : Typically involves acylation reactions under controlled temperatures.
- Purification : The product is purified using chromatographic techniques such as HPLC.
Pharmaceutical Research
Acetamide derivatives are often utilized in pharmaceutical research due to their potential biological activities. The compound has been investigated for its role as a building block in the synthesis of various drugs, particularly those targeting neurological disorders.
Case Study: Neuroprotective Agents
Research indicates that modifications of acetamide structures can lead to compounds with neuroprotective properties, making them candidates for treating conditions like Alzheimer's disease .
Analytical Chemistry
The compound is used in analytical chemistry for the separation and identification of complex mixtures.
HPLC Applications
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .
Material Science
Due to its unique structural properties, this acetamide can be incorporated into polymer matrices to enhance material characteristics such as thermal stability and mechanical strength.
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules through various coupling reactions.
Data Tables
Mechanism of Action
The mechanism by which Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with viral proteins or neurotransmitter receptors, thereby inhibiting viral replication or modulating neurological activity . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetamidoadamantane
- 1-Acetylaminoadamantane
- 1-Acetamino adamantane
- Acetamide, N-tricyclo[3.3.1.1(3,7)]dec-1-yl-
- Acetamide, N-1-adamantyl-
- 1-Adamantylacetamide
Uniqueness
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to other adamantane derivatives, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications .
Biological Activity
Acetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, also known by its CAS number 180271-41-4, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H23NO
- Molecular Weight : 221.34 g/mol
- Boiling Point : 371.3 ± 11.0 °C (predicted)
- Density : 1.060 ± 0.06 g/cm³
Acetamide derivatives have been studied for various biological activities, including their roles as potential inhibitors of enzymes involved in critical pathways such as inflammation and cancer progression.
Inhibition of Heme Oxygenase-1 (HO-1)
Recent studies have highlighted the potential of acetamide-based compounds as inhibitors of HO-1, an enzyme linked to cancer progression and chemoresistance. For instance, compounds derived from acetamide frameworks demonstrated significant inhibition of HO-1 activity in glioblastoma cell lines (U87MG) with promising antiproliferative effects . The inhibition of HO-1 is considered a viable strategy for enhancing the efficacy of anticancer therapies.
Antiviral Activity
Acetamide derivatives have also been evaluated for their antiviral properties. For example, studies on thioquinazoline-N-aryl-acetamide hybrids showed moderate to potent antiviral activity against SARS-CoV-2, with IC50 values ranging from 21.4 µM to 79.2 µM . This suggests that modifications to the acetamide structure can enhance antiviral efficacy.
Case Study: Anti-Alzheimer Activity
In a study exploring the anti-Alzheimer potential of acetamide derivatives, a series of compounds were synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE). One compound exhibited an IC50 value of 0.08 ± 0.01 µM, significantly surpassing standard references . This indicates that acetamide derivatives could serve as potential therapeutic agents in treating neurodegenerative diseases.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Acetamide, N-(1-tricyclo[3.3.1.1³,⁷]dec-1-ylethyl)-, and what are their yields?
The compound is typically synthesized via nucleophilic substitution or amidation reactions involving tricyclodecane derivatives. For example:
- Route 1 : Reacting 1-tricyclo[3.3.1.1³,⁷]dec-1-ylethylamine with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Yields range from 65–75% after purification by column chromatography .
- Route 2 : Direct acetylation using acetic anhydride under reflux conditions, yielding ~70% with minor byproducts .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography : Resolve the tricyclic core geometry and confirm substitution patterns. SHELX software is widely used for refinement .
- NMR spectroscopy : Key signals include the adamantane-like proton environment (δ 1.5–2.1 ppm, multiplet) and acetamide carbonyl (δ 168–170 ppm in NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the formula (calc. 221.1784) .
Q. What are the solubility and stability profiles of this compound?
Q. What preliminary biological assays are recommended for this compound?
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines. Related adamantane-acetamides show IC > 100 µM, suggesting low acute toxicity .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) due to structural similarities to bioactive adamantane derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in derivatization?
- Temperature control : Lower temperatures (−10°C) reduce side reactions during bromination or sulfonation of the tricyclic core .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in Suzuki-Miyaura reactions with aryl boronic acids .
- Solvent effects : Use DMF for polar intermediates or THF for non-polar substrates to stabilize transition states .
Q. What computational methods are suitable for predicting binding interactions of this compound?
- Molecular docking (AutoDock Vina) : Model interactions with AChE (PDB: 1ACJ) or COX-2 (PDB: 3LN1). The adamantane group shows high affinity for hydrophobic pockets .
- DFT calculations (Gaussian 09) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., acetamide carbonyl as a hydrogen bond acceptor) .
Q. How can stereochemical outcomes be controlled in derivatives with chiral centers?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during alkylation .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for epoxidation or hydroxylation of the tricyclic system .
Q. How should researchers resolve contradictions in biological activity data?
- Case study : Discrepancies in COX-2 inhibition (IC = 10 µM vs. 50 µM) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols across labs .
- Meta-analysis : Compare results with structurally similar compounds (e.g., N-(3,5-dimethyladamantyl)acetamide) to identify structure-activity trends .
Q. What strategies mitigate crystallization challenges during X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
